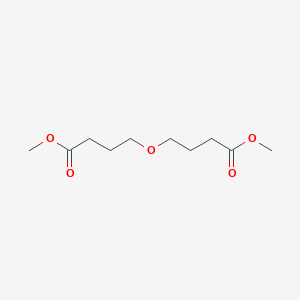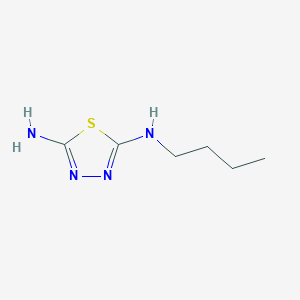
2-(2-Nitro-benzoyl)-3-phenyl-oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- is an organic compound with the molecular formula C16H13NO4. It is a member of the benzophenone family, characterized by the presence of a nitrophenyl group and an oxiranyl (epoxide) group attached to the methanone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- typically involves the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and oxiranyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxiranyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-METHYLPHENYL)(3-PHENYL-2-OXIRANYL)METHANONE: Similar structure but with a methyl group instead of a nitro group.
(3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE: Contains additional hydroxyl groups on the phenyl ring
Uniqueness
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- is unique due to the presence of both a nitrophenyl and an oxiranyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
69511-68-8 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(2-nitrophenyl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H11NO4/c17-13(11-8-4-5-9-12(11)16(18)19)15-14(20-15)10-6-2-1-3-7-10/h1-9,14-15H |
Clé InChI |
LDLPMXJWICTZLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)


![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)




![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

